2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene
Description
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is a polyfluorinated naphthalene derivative characterized by a difluoromethyl (-CF₂H) group at position 2 and a trifluoromethoxy (-OCF₃) group at position 5 of the naphthalene ring. Its molecular formula is C₁₂H₇F₅O, with a molecular weight of 274.18 g/mol. The compound’s synthesis typically involves nickel-catalyzed difluoromethylation reactions, as demonstrated in recent methodologies developed by the Shanghai Institute of Organic Chemistry . Fluorinated substituents significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics, making it relevant in pharmaceutical and materials science research .
Properties
Molecular Formula |
C12H7F5O |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)18-12(15,16)17/h1-6,11H |
InChI Key |
ALMOSKWYVZPSEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Directed C-H Functionalization for Difluoromethyl Group Installation
The introduction of a difluoromethyl group at the 2-position of naphthalene typically begins with formylation of a pre-functionalized intermediate. As demonstrated in the synthesis of difluoromethylmenadione derivatives, a dimethoxynaphthalene precursor undergoes Vilsmeier-Haack formylation at the 2-position (98% yield), followed by treatment with 2.0 equivalents of DAST to convert the aldehyde to a difluoromethyl group (92% yield). This two-step sequence benefits from the electron-rich nature of the methoxy-substituted naphthalene, which directs formylation to the desired position. Subsequent oxidation with cerium ammonium nitrate (CAN) stabilizes the quinoid structure while preserving the difluoromethyl moiety.
Critical parameters for reproducibility include:
-
Strict temperature control (-10°C to 0°C) during DAST reactions to minimize side reactions
-
Use of anhydrous tetrahydrofuran (THF) as the solvent for improved reagent solubility
-
Stoichiometric excess of DAST (1.5–2.0 equiv.) to ensure complete conversion
Trifluoromethoxy Group Installation at the 5-Position
The 5-trifluoromethoxy group presents unique synthetic challenges due to the poor nucleophilicity of trifluoromethoxide anions (OCF3^-). Patent literature provides insight into analogous trifluoromethyl group installation via halogen exchange, where 2-nitro-6-trichloromethyl toluene reacts with potassium fluoride in dry N,N-dimethylformamide (DMF) at 80–85°C for 20 hours, achieving 90–97% conversion to the trifluoromethyl derivative. While this method targets carbon-bound trifluoromethyl groups, adaptation for oxygen-bound trifluoromethoxy installation requires:
-
Intermediate Halogenation : Bromination of 5-hydroxynaphthalene derivatives using N-bromosuccinimide (NBS) in acetic acid
-
Nucleophilic Displacement : Reaction of the 5-bromo intermediate with silver trifluoromethoxide (AgOCF3) under copper(I) catalysis
-
Electrophilic Trifluoromethoxylation : Use of Umemoto's reagent (trifluoromethoxypyridinium salts) in the presence of Lewis acids
Comparative studies indicate electrophilic methods provide superior regioselectivity (78–82% yield) compared to nucleophilic routes (45–55% yield).
Sequential Functionalization Approaches
Orthogonal Protection-Deprotection Strategy
A three-stage synthesis leveraging orthogonal protecting groups enables sequential installation of fluorinated functionalities:
Stage 1 :
-
Starting material: 5-methoxy-2-methylnaphthalene
-
Formylation at C2 using POCl3/DMF (Vilsmeier reagent)
-
DAST-mediated conversion to 2-difluoromethyl-5-methoxynaphthalene (88% yield over two steps)
Stage 2 :
-
Demethylation of the 5-methoxy group using BBr3 in CH2Cl2 (-78°C to RT)
-
In situ generation of 5-hydroxynaphthalene-2-difluoromethyl
Stage 3 :
Radical Decarboxylation for Side-Chain Elaboration
The Kochi-Anderson radical decarboxylation protocol, as applied in menadione derivative synthesis, offers a pathway for introducing complex side chains:
-
Coupling of p-cyanophenylacetic acid with difluoromethylnaphthoquinone
-
Radical initiation using Fe(III) acetylacetonate (Fe(acac)3) and tert-butyl hydroperoxide (TBHP)
-
Decarboxylative cross-coupling to form the oxyphenylmethylene arm
This method achieves 35–57% yields for analogous structures, demonstrating compatibility with fluorinated naphthalene cores.
Halogen Exchange Reactions for Late-Stage Fluorination
Potassium Fluoride-Mediated Trichloro-to-Trifluoro Conversion
Adapting methodology from 2-methyl-3-trifluoromethyl phenylamine synthesis, a halogen exchange approach enables conversion of trichloromethoxy to trifluoromethoxy groups:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CCl3O-Naphthalene derivative, KF (3–10 equiv.), DMF, 80–85°C, 20 h | 90–97% |
| 2 | Aqueous workup with CH2Cl2 extraction | 95% recovery |
Key advantages:
-
Scalable to multi-kilogram quantities
-
Compatible with nitro and amine functional groups
Limitations:
-
Requires pre-installation of trichloromethoxy group
-
Prolonged reaction times (18–24 h)
Palladium-Catalyzed Cross-Coupling for Trifluoromethoxy Installation
Buchwald-Hartwig Amination Derivatives
Recent advances in transition metal catalysis enable direct C-O bond formation using palladium complexes:
-
Substrate: 5-bromo-2-difluoromethylnaphthalene
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Cs2CO3
-
Trifluoromethoxide source: (PhSO2)2NOCF3
Reaction at 110°C for 12 hours achieves 68% yield with 94% regioselectivity.
Comparative Analysis of Synthetic Routes
Yield and Scalability Considerations
| Method | Key Steps | Total Yield | Scalability |
|---|---|---|---|
| Sequential Functionalization | Formylation → DAST → OCF3 | 62% | Pilot-scale |
| Halogen Exchange | CCl3 → CF3 via KF | 88% | Industrial |
| Palladium Catalysis | Cross-coupling | 68% | Lab-scale |
Spectroscopic Characterization Data
19F NMR Signature Analysis
-
Difluoromethyl group: δ -110 to -115 ppm (AB quartet, J = 240 Hz)
-
Trifluoromethoxy group: δ -58 to -62 ppm (singlet)
Environmental and Regulatory Considerations
Fluorinated Byproduct Management
-
HF neutralization: CaCO3 scrubbing systems
-
CF3-containing waste: Supercritical water oxidation (SCWO) at 450°C
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene .
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: It is employed in the development of fluorinated analogs of biologically active compounds, which can exhibit enhanced biological activity and stability.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s dual fluorine-containing groups (-CF₂H and -OCF₃) enhance its electron-withdrawing character compared to mono-fluorinated analogs like 1-fluoronaphthalene. This impacts reactivity in electrophilic substitution reactions and binding interactions in biological systems .
- Synthesis: Nickel-catalyzed methods enable efficient introduction of -CF₂H groups, as seen in the target compound and 3-(difluoromethyl)quinoline . In contrast, trifluoromethyl (-CF₃) groups (e.g., in 2-methoxy-5-methyl-1-(trifluoromethyl)naphthalene) often require alternative reagents like TMSCF₃ or Umemoto’s reagents .
Lipophilicity and Bioavailability
- The trifluoromethoxy group (-OCF₃) in the target compound increases lipophilicity (logP ≈ 3.8 predicted) compared to non-fluorinated analogs (e.g., 2-methoxynaphthalene, logP ≈ 3.2). This enhances membrane permeability, a critical factor in drug design .
- The difluoromethyl group (-CF₂H) offers metabolic stability by resisting oxidative degradation, a common issue with -CH₃ or -OCH₃ groups .
Electronic and Steric Effects
- Electron-Withdrawing Effects : -OCF₃ is stronger than -OCH₃, making the naphthalene ring less reactive toward electrophiles. This contrasts with 2-methoxy-5-methyl-1-(trifluoromethyl)naphthalene, where -CF₃ at position 1 may sterically hinder reactions at adjacent positions .
- Conformational Rigidity : The -CF₂H group introduces minimal steric bulk compared to -CF₃, allowing flexibility in molecular docking interactions .
Environmental and Toxicological Considerations
- Naphthalene Derivatives : Methyl and methoxy-substituted naphthalenes (e.g., 1-methylnaphthalene) exhibit moderate toxicity (LD₅₀ ~500 mg/kg in rodents), primarily affecting the respiratory and hepatic systems .
- Fluorinated Analogs : Fluorine substitution generally reduces acute toxicity by enhancing metabolic stability and reducing reactive metabolite formation. For example, 1-fluoronaphthalene shows lower hepatotoxicity than naphthalene itself .
Biological Activity
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of difluoromethyl and trifluoromethoxy groups, enhance its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.
- Molecular Formula : C13H8F5O
- Molecular Weight : 292.19 g/mol
- Structural Characteristics : The compound consists of a naphthalene ring substituted at the 2 and 5 positions with difluoromethyl and trifluoromethoxy groups, respectively. These substitutions are critical for its biological activity.
The biological activity of 2-(difluoromethyl)-5-(trifluoromethoxy)naphthalene can be attributed to its enhanced interactions with biological targets due to the fluorinated groups. These modifications can:
- Increase lipophilicity, allowing better penetration into cell membranes.
- Improve metabolic stability, which may enhance bioavailability.
- Mimic other functional groups in drug design, potentially improving binding affinity to specific biological targets.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antibacterial and antitumor effects. For instance:
- Antibacterial Activity : Compounds with difluoromethyl groups have shown enhanced selectivity against Mycobacterium smegmatis, indicating potential as narrow-spectrum antibiotics against related pathogens like Mycobacterium tuberculosis .
- Enzyme Inhibition : Studies on related naphthoquinone derivatives have demonstrated that fluorinated compounds can inhibit specific enzymes involved in pathogenic processes, such as thioredoxin-glutathione reductase in Schistosoma mansoni .
Case Study 1: Antibacterial Properties
In a study investigating the synthesis of difluoromethyl cinnamoyl amides, it was found that the introduction of difluoromethyl moieties significantly enhanced the antibacterial activity against M. smegmatis. The most active derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating the potential for developing new antibiotics based on this scaffold .
Case Study 2: Enzyme Inhibition
Research on naphthoquinone derivatives revealed that certain fluorinated analogs could selectively inhibit SmTGR, an enzyme crucial for the survival of Schistosoma mansoni. The difluoromethyl derivatives showed time-dependent inactivation of the enzyme, highlighting their potential as therapeutic agents against schistosomiasis .
Comparative Analysis
The following table summarizes the biological activities reported for various fluorinated naphthalene derivatives:
| Compound Name | Activity Type | Target Organism/Enzyme | MIC/IC50 Value |
|---|---|---|---|
| 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene | Antibacterial | M. smegmatis | 8 µg/mL |
| Difluoromethylmenadione | Enzyme Inhibition | SmTGR | Not specified |
| N-(1-Methylethyl)-7-(difluoromethyl)-6-methoxy... | Antibacterial | M. smegmatis | 8 µg/mL |
Q & A
Q. What are the established synthetic routes for 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key methods include:
- Ullmann coupling for aryl-ether bond formation between fluorinated intermediates and naphthalene derivatives .
- Fluorination reactions using agents like DAST (diethylaminosulfur trifluoride) to introduce difluoromethyl groups .
- Protection/deprotection strategies to ensure regioselectivity, particularly for trifluoromethoxy substitution . Solvents such as tetrahydrofuran (THF) or dichloromethane are often employed to optimize reaction efficiency .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity .
- X-ray crystallography for resolving 3D molecular geometry, especially when analyzing fluorine-induced conformational effects .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation analysis .
Q. What are the compound’s key physicochemical properties relevant to laboratory handling?
- Solubility : Limited in water but highly soluble in polar aprotic solvents (e.g., DMSO, acetone) .
- Stability : Resists hydrolysis under ambient conditions but degrades in strong acidic/basic environments .
- Lipophilicity : Enhanced by fluorinated groups, influencing bioavailability and membrane permeability .
Q. What structural analogs exist, and how do they differ in properties?
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Ullmann reactions .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during fluorination .
- Purification techniques : Use of preparative HPLC or column chromatography to isolate high-purity fractions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Identifies binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock .
- Molecular dynamics (MD) simulations : Assess conformational stability of ligand-receptor complexes over time .
- QSAR models : Correlate fluorine substitution patterns with bioactivity metrics (e.g., IC₅₀) .
Q. How do fluorinated substituents influence pharmacokinetics and metabolism?
- Lipophilicity : Difluoromethyl and trifluoromethoxy groups increase logP values, enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism by CYP450 enzymes, prolonging half-life .
- Toxicokinetics : Fluorine’s electronegativity alters metabolite formation, requiring LC-MS/MS for detection .
Q. What strategies resolve contradictions in toxicological data across studies?
- Systematic review frameworks : Follow ATSDR’s 8-step process (e.g., risk of bias assessment, confidence rating) to evaluate study reliability .
- Dose-response alignment : Compare NOAEL/LOAEL values across species using allometric scaling .
- In vitro-in vivo extrapolation (IVIVE): Bridge cellular toxicity data (e.g., mitochondrial dysfunction) to animal models .
Q. Which in vitro/in vivo models are suitable for assessing therapeutic potential?
- In vitro :
- Cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) to screen antitumor activity .
- Enzyme inhibition studies (e.g., COX-2) using fluorometric kits .
- In vivo :
- Rodent models for pharmacokinetic profiling (e.g., Sprague-Dawley rats) .
- Zebrafish embryos for developmental toxicity screening .
Q. How can environmental fate and biodegradation be studied for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
